(3-Aminophenyl)(3-methylphenyl)methanone

Description

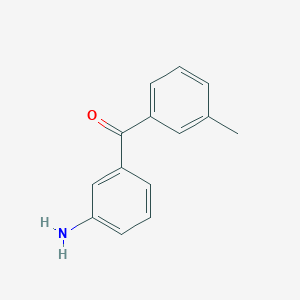

(3-Aminophenyl)(3-methylphenyl)methanone is an aromatic ketone characterized by a benzophenone backbone substituted with an amino group at the 3-position of one phenyl ring and a methyl group at the 3-position of the adjacent phenyl ring. Its molecular formula is C₁₄H₁₃NO, with a molecular weight of 211.24 g/mol (calculated). The compound’s CAS registry number is 62261-46-5 .

The amino and methyl substituents confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions. For example, the amino group enables participation in hydrogen bonding or Schiff base formation, while the methyl group may enhance steric bulk or modulate solubility .

Properties

CAS No. |

62261-46-5 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(3-aminophenyl)-(3-methylphenyl)methanone |

InChI |

InChI=1S/C14H13NO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,15H2,1H3 |

InChI Key |

SKPVOHUFCJXYNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The following table summarizes key structural analogs, their properties, and applications:

Substituent Effects on Physicochemical Properties

- Lipophilicity: Methyl groups increase logP values, enhancing membrane permeability. For instance, (3-Aminophenyl)(3,4-dimethylphenyl)methanone has a logP of 3.55, compared to 3.55 for the monosubstituted this compound .

- Thermal Stability : Adamantyl-substituted derivatives exhibit high melting points (>300 °C), attributed to rigid adamantane frameworks and strong van der Waals interactions .

- Solubility: Amino groups improve aqueous solubility via hydrogen bonding, as seen in (3-aminophenyl)(thiomorpholino)methanone, which is processable in polar solvents like DMSO .

Key Research Findings

- Catalytic Applications: (3-Methylphenyl)phenylmethanone serves as a precursor in ketoprofen synthesis, with industrial-scale processes achieving >95% yield under optimized Friedel-Crafts conditions .

- Anticancer Potential: Pyrrole-bearing analogs (e.g., (1-(3-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone) demonstrate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM) .

- Steric vs. Electronic Effects: Ortho-methyl substitution in benzophenones reduces hydrogenation efficiency but enhances thermal stability in polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.